4-(dimethylamino)-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-17-5-8-22(15-18(17)2)31-16-23(27-28-31)25(33)30-13-11-20(12-14-30)26-24(32)19-6-9-21(10-7-19)29(3)4/h5-10,15-16,20H,11-14H2,1-4H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZXJBFNGJUJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Dimethylamino)-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, also known by its CAS number 1251625-10-1, is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 446.5 g/mol. The structural complexity arises from the incorporation of a dimethylamino group, a triazole moiety, and a piperidine ring. This unique structure is hypothesized to contribute to its biological activity.
The compound's biological activity is primarily attributed to its interaction with specific molecular targets within cells. It is believed to act as an inhibitor of certain kinases involved in cell signaling pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on protein–protein interactions (PPIs), particularly in cancer cells .
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, compounds derived from triazoles have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific compound under review has demonstrated promising results in preclinical models targeting polo-like kinase 1 (Plk1), a key regulator in cell division that is often overexpressed in tumors .
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of Plk1
In a study focused on the inhibition of Plk1, researchers synthesized various triazole derivatives and assessed their ability to disrupt the PBD (polo-box domain) interactions. The compound demonstrated significant inhibitory effects at low nanomolar concentrations, suggesting its potential as a lead compound for further development in anticancer therapies .
Case Study 2: Pharmacological Profile
Another investigation evaluated the pharmacological profile of this compound using in vitro assays. It was found to exhibit selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window. The study concluded that the compound's unique structural features could be optimized for enhanced efficacy and reduced side effects .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 3,4-dimethylphenyl azide and a propargyl derivative .
- Step 2 : Piperidine functionalization via amide coupling using carbodiimide-based reagents (e.g., EDCI/HOBt) under inert conditions .
- Step 3 : Final benzamide coupling using 4-(dimethylamino)benzoic acid activated with TBTU or HATU .
Key Variables : - Solvent choice (e.g., DMF for solubility vs. THF for reduced side reactions) .
- Catalyst loading (e.g., 10 mol% CuI for CuAAC) .
- Temperature control (e.g., 0–5°C for amide couplings to minimize racemization) .
Yield Optimization : Reactions monitored by TLC/HPLC, with purification via column chromatography (silica gel, 5% MeOH in DCM) .
Q. What analytical methods are critical for characterizing purity and structural integrity?
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 2.8–3.2 ppm (piperidine CH₂), δ 7.2–8.1 ppm (aromatic protons) confirm regiochemistry .
- ¹³C NMR : Carbonyl peaks at ~165–170 ppm validate amide bonds .
- HPLC : Purity ≥95% using a C18 column (gradient: 10–90% acetonitrile in water) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ calculated for C₂₉H₃₄N₆O₂: 523.2824) .
Q. How does the dimethylamino group impact solubility and bioavailability?
- Solubility : The dimethylamino group enhances water solubility via protonation at physiological pH (logP reduced by ~1.5 compared to unsubstituted analogs) .
- Bioavailability : Improved membrane permeability in in vitro Caco-2 assays (Papp > 1 × 10⁻⁶ cm/s) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Core Modifications :
- Replace triazole with pyrazole or imidazole to assess heterocycle specificity .
- Vary substituents on the 3,4-dimethylphenyl group (e.g., electron-withdrawing Cl vs. electron-donating OMe) .
- Piperidine Substitutions : Test N-methyl vs. N-ethyl analogs to evaluate steric effects on target binding .
- Biological Assays :
- Kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence polarization .
- Cytotoxicity in cancer cell lines (IC₅₀ determination via MTT assay) .
Q. What strategies resolve contradictions in biological assay data across studies?
- Case Example : Discrepant IC₅₀ values (e.g., 0.5 μM vs. 5 μM in EGFR assays) may arise from:
- Assay Conditions : ATP concentration differences (1 mM vs. 10 μM) affecting competitive inhibition .
- Cell Line Variability : Use orthogonal assays (e.g., recombinant enzyme vs. cell-based) to validate target engagement .
- Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking Studies :
- Use AutoDock Vina to map interactions with EGFR (PDB: 1M17). The triazole group forms H-bonds with Met793, while the benzamide engages Leu718 .
- QSAR Models :
- Train models using descriptors like polar surface area (PSA) and LogD to predict blood-brain barrier penetration .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Key Issues :
- Low yield (~30%) in CuAAC step due to side reactions; optimize by switching to Ru-catalyzed cycloaddition (higher regioselectivity) .
- Purification bottlenecks: Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression .
Q. How can metabolite identification studies inform toxicity profiling?
- In Vitro Metabolism :
- Incubate with human liver microsomes (HLMs); major metabolites include N-demethylation (dimethylamino → methylamino) and triazole oxidation .
- LC-MS/MS Analysis : Use MRM transitions to quantify metabolites (e.g., m/z 523 → 508 for demethylation) .
Methodological Resources
- Synthetic Protocols : Multi-step procedures from , and 17.
- Analytical Standards : PubChem (CID: [refer to ]) and CAS Common Chemistry (DTXSID501213598) .
- Computational Tools : Molecular docking (AutoDock Vina) and QSAR (DRAGON descriptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
